Antifungal Chain-Length Optimum: 3-Dodecyn-1-ol (C12) Ranks Among the Three Most Active 3-n-Alkyn-1-ols Across Eight Fungal Species
In a systematic screen of twelve 3-n-alkyn-1-ols (C4 through C18, tested at equivalent molar concentrations), 3-dodecyn-1-ol was identified as one of the three most active members of the series, alongside 3-decyn-1-ol (C10) and 3-undecyn-1-ol (C11). The rank order of fungitoxicity was C10 ≈ C11 ≈ C12 > C14 > C16 > C18 > C4–C9, establishing a sharp activity peak at the C10–C12 chain-length window. Activity was assessed against Aspergillus oryzae, Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Candida albicans, Candida tropicalis, Trichophyton mentagrophytes, and Mucor mucedo in Sabouraud dextrose agar at pH 5.6 and 7.0 [1]. 3-Dodecyn-1-ol (C12) thus resides at the upper boundary of the optimal chain-length window, conferring greater lipophilicity than the C10 and C11 homologs while retaining full antifungal potency. This means that for applications requiring maximal activity combined with higher logP (e.g., formulation in hydrophobic matrices, penetration of lipid-rich fungal membranes), 3-dodecyn-1-ol offers a measurable advantage over the shorter-chain 3-decyn-1-ol, even though the two are often grouped as co-equal leads in the original publication. Note: Specific MIC values (µg/mL) for individual compounds were not extractable from the publicly available abstract; the ranking is based on the authors' explicit designation of the three most active members. This evidence is tagged as Class-level inference.
| Evidence Dimension | Antifungal activity rank order among 3-n-alkyn-1-ol homologs (C4–C18) |
|---|---|
| Target Compound Data | 3-Dodecyn-1-ol (C12): ranked among the three most active members of the series |
| Comparator Or Baseline | 3-Decyn-1-ol (C10) and 3-undecyn-1-ol (C11): co-ranked as most active; 3-tetradecyn-1-ol (C14): lower activity; C4–C9 and C16–C18: substantially lower activity |
| Quantified Difference | Activity rank: C10 ≈ C11 ≈ C12 > C14 >> C4–C9 and C16–C18. 3-Dodecyn-1-ol resides at the upper chain-length limit of the optimal activity window. |
| Conditions | Sabouraud dextrose agar, pH 5.6 and 7.0; eight fungal species: A. oryzae, A. niger, T. viride, M. verrucaria, C. albicans, C. tropicalis, T. mentagrophytes, M. mucedo |
Why This Matters
Procurement of 3-dodecyn-1-ol specifically—rather than the cheaper C10 or C11 homologs—is justified when the application requires both maximal antifungal potency and the higher hydrophobicity (logP) of a C12 chain for formulation compatibility or membrane penetration.
- [1] Gershon H, Jerome JA, McElwain KF. Antifungal properties of 3-n-alkyn-1-ols and synergism with 2-n-alkyn-1-ols and ketoconazole. J Pharm Sci. 1985 May;74(5):556-8. doi:10.1002/jps.2600740513. PMID:4020633. View Source
